Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a multifaceted structure
Properties
IUPAC Name |
methyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-12(2)21-10-9-14-15(11-21)25-18(16(14)19(23)24-3)20-17(22)13-7-5-4-6-8-13;/h4-8,12H,9-11H2,1-3H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIZDVLOFLULER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with aminopyridines under acidic conditions. The subsequent introduction of the isopropyl group and benzamido moiety can be achieved through various organic reactions, such as nucleophilic substitution and amide formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
When compared to other similar compounds, Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride stands out due to its unique structural features and potential applications. Similar compounds include other thieno[2,3-c]pyridine derivatives and indole-based molecules, which also exhibit diverse biological activities.
List of Similar Compounds
Thieno[2,3-c]pyridine derivatives
Indole-based molecules
Other benzamido-substituted compounds
This compound's unique structure and multifaceted applications make it a valuable subject of study in various scientific fields. Its potential to contribute to advancements in chemistry, biology, medicine, and industry underscores the importance of continued research and development.
Biological Activity
Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex thieno[2,3-c]pyridine core and has been investigated for various pharmacological effects, particularly in the fields of neuroprotection and anti-inflammatory responses.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂S·HCl
- Molecular Weight : 272.36 g/mol
- Structure : The compound contains a benzamide group which is crucial for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
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Neuroprotection :
- The compound has shown potential in enhancing cell survival and reducing oxidative stress in neuronal cells. Studies have demonstrated improvements in behavioral outcomes in models of neurodegeneration .
- Mechanistic studies suggest involvement in antioxidant defense pathways and modulation of inflammatory responses .
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Anti-inflammatory Activity :
- In vitro studies have indicated that this compound can significantly suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in microglial cells .
- It exhibits an ability to inhibit key inflammatory mediators, suggesting therapeutic potential in treating neuroinflammatory conditions .
Biological Activity Summary Table
Case Studies and Research Findings
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Neuroprotective Effects :
- A study on the effects of this compound on neuronal cell lines showed significant protection against apoptosis induced by oxidative stress. The results indicated a marked increase in cell viability compared to untreated controls .
- Anti-inflammatory Mechanisms :
- Comparative Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
